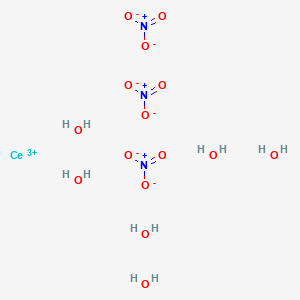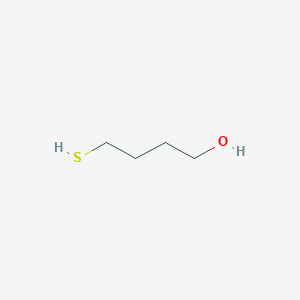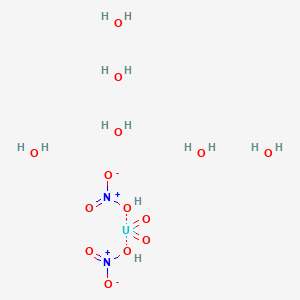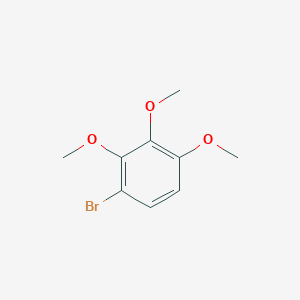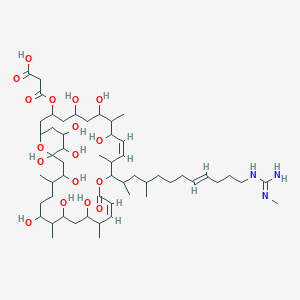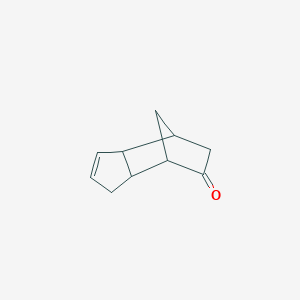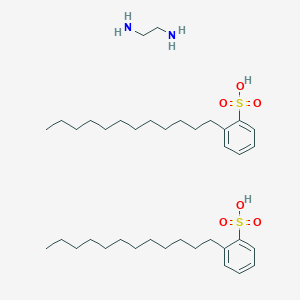
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) is a chemical compound commonly known as SDS-EDTA. It is a surfactant used in various biochemical and biophysical experiments due to its ability to solubilize and denature proteins. SDS-EDTA is a powerful tool used in the study of protein structure, function, and interactions.
Wirkmechanismus
SDS-EDTA works by disrupting the non-covalent interactions that hold proteins together. The dodecylbenzenesulfonic acid component of SDS-EDTA binds to hydrophobic regions of the protein, causing it to unfold and become denatured. The EDTA component of SDS-EDTA chelates metal ions that may be required for protein stability, further destabilizing the protein.
Biochemical and Physiological Effects
SDS-EDTA has no known biochemical or physiological effects on humans. However, it is important to handle it with care as it is a strong irritant and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using SDS-EDTA in lab experiments include its ability to solubilize and denature proteins, allowing for their separation and analysis. It is also relatively inexpensive and easy to use. However, SDS-EDTA has some limitations, including its potential to cause protein aggregation and its inability to fully solubilize some proteins.
Zukünftige Richtungen
There are several future directions for the use of SDS-EDTA in scientific research. One area of interest is the development of new methods for protein solubilization and denaturation that are more effective and have fewer limitations. Another area of interest is the use of SDS-EDTA in the study of protein-protein interactions and the development of new techniques for detecting and analyzing these interactions. Additionally, there is potential for the use of SDS-EDTA in drug discovery and development, particularly in the identification of new drug targets and the characterization of drug-protein interactions.
Synthesemethoden
SDS-EDTA is synthesized by reacting dodecylbenzenesulfonic acid with 1,2-ethanediamine in a 2:1 ratio. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by precipitation with a solvent such as acetone or ethanol.
Wissenschaftliche Forschungsanwendungen
SDS-EDTA is widely used in scientific research, particularly in the field of biochemistry. It is used to solubilize and denature proteins, allowing for their separation by size and charge in techniques such as SDS-PAGE and isoelectric focusing. SDS-EDTA is also used in protein crystallization studies and in the determination of protein-ligand interactions.
Eigenschaften
CAS-Nummer |
12068-06-3 |
|---|---|
Produktname |
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) |
Molekularformel |
C38H68N2O6S2 |
Molekulargewicht |
713.1 g/mol |
IUPAC-Name |
2-dodecylbenzenesulfonic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C18H30O3S.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H2 |
InChI-Schlüssel |
OBOMOOHOEUDBGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
Andere CAS-Nummern |
12068-06-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




